molecular formula C24H29NO5S B491968 Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate CAS No. 421579-33-1

Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

Cat. No.: B491968
CAS No.: 421579-33-1
M. Wt: 443.6g/mol
InChI Key: UUOUUGXSUXBVNY-UHFFFAOYSA-N
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Description

Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a sulfonyl group, and a tert-butylphenyl moiety, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions using sulfonyl chlorides or sulfonic acids.

    Attachment of the tert-Butylphenyl Moiety: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the tert-butylphenyl group to the benzofuran ring.

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzofuran ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group and benzofuran ring play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate can be compared with similar compounds such as:

  • Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate

These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can influence the compound’s chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific tert-butyl group, which imparts distinct steric and electronic properties.

Properties

IUPAC Name

ethyl 5-[(4-tert-butylphenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-6-8-21-22(23(26)29-7-2)19-15-17(11-14-20(19)30-21)25-31(27,28)18-12-9-16(10-13-18)24(3,4)5/h9-15,25H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOUUGXSUXBVNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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